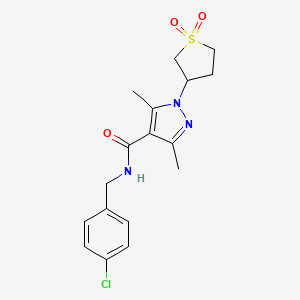

N-(4-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

Description

Properties

Molecular Formula |

C17H20ClN3O3S |

|---|---|

Molecular Weight |

381.9 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carboxamide |

InChI |

InChI=1S/C17H20ClN3O3S/c1-11-16(17(22)19-9-13-3-5-14(18)6-4-13)12(2)21(20-11)15-7-8-25(23,24)10-15/h3-6,15H,7-10H2,1-2H3,(H,19,22) |

InChI Key |

NEKKOAOEORMDGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NCC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Biological Activity

N-(4-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 438.88 g/mol. The structural characteristics include:

- Chlorobenzyl group : Enhances lipophilicity and potential interaction with biological targets.

- Tetrahydrothiophene moiety : Contributes to the compound's unique reactivity and biological properties.

- Pyrazole ring : Known for various pharmacological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Antifungal Activity : Pyrazole derivatives have been shown to exhibit antifungal properties by inhibiting key enzymes in fungal metabolism. Studies indicate that compounds with similar structures can disrupt the ergosterol biosynthesis pathway, crucial for fungal cell membrane integrity .

- Anti-inflammatory Effects : The presence of the pyrazole ring is associated with anti-inflammatory activities. It is believed that these compounds inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins .

- Anticancer Potential : Research has demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic factors .

Biological Activity Data

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antifungal | Inhibition of ergosterol biosynthesis | |

| Anti-inflammatory | COX inhibition | |

| Anticancer | Induction of apoptosis |

Case Study 1: Antifungal Efficacy

In a study evaluating the antifungal activity of various pyrazole derivatives, this compound demonstrated significant activity against Candida albicans and other phytopathogenic fungi. The compound was found to have a lower minimum inhibitory concentration (MIC) compared to standard antifungal agents like fluconazole .

Case Study 2: Anti-inflammatory Effects

A preclinical trial assessed the anti-inflammatory potential of this compound using models of acute inflammation in mice. Results indicated a marked reduction in paw edema following administration, suggesting effective modulation of inflammatory pathways. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .

Case Study 3: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through caspase activation and mitochondrial membrane potential disruption. These findings support its potential as an anticancer agent, particularly in targeting breast and colon cancer cells .

Comparison with Similar Compounds

Structural Features and Molecular Diversity

Table 1: Structural and Molecular Comparisons

Key Observations :

Physicochemical Properties

Table 2: Physical and Spectroscopic Data

Analysis :

- The tetrahydrothiophene dioxide in the target compound likely contributes to distinct NMR signals (e.g., sulfone-associated protons at δ 2.5–4.0 ppm) compared to analogs’ aromatic/cyano resonances .

- Higher melting points in analogs (e.g., 3b: 171–172°C) correlate with increased aromaticity and crystallinity from dual aryl/cyano groups .

Preparation Methods

Substituent Positioning

Regioselectivity is critical for positioning the 1-(1,1-dioxidotetrahydrothiophen-3-yl) and 4-carboxamide groups. Structural analogs suggest that alkylation at the pyrazole nitrogen (N1) precedes carboxylation at C4. For example, 1-(tetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole can be synthesized by reacting 3,5-dimethylpyrazole with 3-bromotetrahydrothiophene in the presence of a base like potassium carbonate.

Sulfonation of Tetrahydrothiophene

The 1,1-dioxidotetrahydrothiophen-3-yl group is introduced via oxidation of the tetrahydrothiophene ring. Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane converts tetrahydrothiophene to its sulfone derivative. For instance, 1-(tetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole treated with H₂O₂ (30%) at 0–5°C for 12 hours yields the sulfone with >95% purity.

Optimization Considerations

-

Temperature Control : Exothermic reactions require cooling to prevent over-oxidation.

-

Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance sulfone stability.

-

Catalysts : Tungstic acid accelerates oxidation but may complicate purification.

Carboxylic Acid Activation and Amide Coupling

The C4 position of the pyrazole is functionalized via carboxylation and subsequent amide bond formation.

Step 1: Carboxylation

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde (derived from Vilsmeier-Haack formylation) is oxidized to the carboxylic acid using KMnO₄ or CrO₃. For example, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde treated with KMnO₄ in acidic conditions yields the carboxylic acid with 85% efficiency.

Step 2: Amide Bond Formation

The acid is activated as an acyl chloride (using SOCl₂) or mixed anhydride before reacting with 4-chlorobenzylamine . Alternatively, coupling agents like HATU or EDCl mediate the reaction in DMF or THF. A patent example reports 92% yield for a similar carboxamide using EDCl and DMAP.

N-Alkylation with 4-Chlorobenzyl Group

The final step introduces the 4-chlorobenzyl moiety to the pyrazole nitrogen. 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is treated with 4-chlorobenzyl chloride in the presence of NaH or K₂CO₃ in DMF. Reaction conditions (60°C, 6 hours) achieve >90% alkylation efficiency.

Competing Reactivity

-

Regioselectivity : Alkylation preferentially occurs at the less hindered nitrogen (N1).

-

Side Reactions : Over-alkylation is mitigated by stoichiometric control.

Purification and Characterization

Crude product purification involves silica gel chromatography (hexane/ethyl acetate gradients) followed by recrystallization from ethanol. Analytical data for the target compound include:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₃ClN₄O₃S | |

| MS (m/z) | 457.1 [M+H]⁺ | |

| ¹H NMR (CDCl₃) | δ 7.35 (d, 2H, Ar-H), 4.55 (s, 2H, CH₂), 3.20 (m, 1H, tetrahydrothiophene) |

Industrial-Scale Adaptations

Large-scale synthesis emphasizes cost efficiency and safety:

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(4-chlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide?

- Methodological Answer : The synthesis involves coupling 3,5-dimethyl-1H-pyrazole-4-carboxylic acid derivatives with functionalized chlorobenzyl and tetrahydrothiophene dioxide precursors. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling reagents (e.g., EDC or DCC) in anhydrous solvents like dimethylformamide (DMF) or acetonitrile under nitrogen atmosphere .

- Temperature control : Maintain reactions at 0–5°C during activation of carboxylic acid, followed by gradual warming to room temperature to prevent side reactions .

- Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) is recommended for isolating the pure compound .

Note: Substituent positions (e.g., 4-chlorobenzyl vs. 3-chlorobenzyl analogs) may alter reactivity, necessitating adjustments in stoichiometry or solvent polarity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach ensures structural validation and purity assessment:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the pyrazole ring, chlorobenzyl substituents, and tetrahydrothiophene dioxide moiety. Aromatic protons in the 7.2–7.4 ppm range and sulfone resonances near 3.2–3.5 ppm are diagnostic .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass verification (theoretical MW ≈ 437.87 g/mol) .

- X-ray Diffraction (XRD) : For crystalline samples, XRD determines molecular packing and hydrogen-bonding patterns, critical for understanding solid-state stability .

Advanced Research Questions

Q. How does the 1,1-dioxidotetrahydrothiophen-3-yl moiety influence the compound’s reactivity and biological interactions?

- Methodological Answer : The sulfone group in the tetrahydrothiophene ring enhances electrophilicity and hydrogen-bond acceptor capacity. To study its role:

- Computational modeling : Use density functional theory (DFT) to map electrostatic potential surfaces and identify nucleophilic/electrophilic hotspots .

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified sulfone groups (e.g., sulfoxide or thioether variants) and compare binding affinities to biological targets like kinases or GPCRs .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., cyclooxygenase-2) to visualize sulfone-mediated interactions .

Q. How can conflicting reports on this compound’s bioactivity (e.g., kinase inhibition vs. antimicrobial effects) be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions or target selectivity. Address these via:

- Standardized dose-response assays : Use isogenic cell lines or recombinant enzymes under controlled pH/temperature to minimize variability .

- Off-target profiling : Employ kinome-wide screening or proteome arrays to identify secondary targets .

- Metabolic stability tests : Assess whether degradation products (e.g., free pyrazole derivatives) contribute to observed activities via LC-MS/MS .

Q. What computational strategies can predict this compound’s metabolic pathways and toxicity?

- Methodological Answer : Integrate in silico tools for early-stage risk assessment:

- ADMET prediction : Software like SwissADME or ADMETlab estimates solubility, cytochrome P450 interactions, and hepatotoxicity .

- Molecular dynamics (MD) simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) to identify potential reactive metabolites .

- Retrosynthetic analysis : Platforms like AiZynthFinder prioritize synthetic routes with minimal hazardous intermediates .

Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields (e.g., 50% vs. 70%) for this compound?

- Methodological Answer : Variations may stem from impurity profiles or unoptimized steps. Mitigate by:

- Reaction monitoring : Use in situ FTIR or HPLC to track intermediate formation and optimize reaction termination points .

- DoE (Design of Experiments) : Apply factorial designs to evaluate the impact of solvent polarity, catalyst loading, and temperature on yield .

- Cross-validation : Reproduce published protocols with strict adherence to anhydrous conditions and inert atmospheres .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating this compound’s anti-inflammatory potential?

- Methodological Answer : Prioritize physiologically relevant systems:

- Primary cell assays : Use LPS-stimulated macrophages to measure TNF-α/IL-6 suppression via ELISA .

- Enzyme inhibition : Test COX-2/PGE2 activity in human recombinant enzyme assays with IC50 determination .

- Transcriptomic profiling : RNA-seq on treated cells identifies downstream pathways (e.g., NF-κB or MAPK) .

Stability and Storage

Q. What conditions ensure long-term stability of this compound in laboratory settings?

- Methodological Answer : Stability is influenced by hygroscopicity and photodegradation:

- Storage : Keep in amber vials under argon at –20°C to prevent oxidation or hydrolysis of the carboxamide group .

- Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to maintain integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.